N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10,12-14,17H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONJOLVZWQVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide, a compound featuring a triazole and pyrrole moiety, has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and pyrrole groups exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity.
In a comparative study of various triazole derivatives, it was found that those with a pyrrole substituent exhibited enhanced activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC50 values were reported to be in the micromolar range, suggesting potent activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in the biosynthesis of essential metabolites in fungi and cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
Study 1: Antifungal Activity Assessment
A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound had an MIC value of 0.5 µg/mL compared to 2 µg/mL for fluconazole .
| Compound | MIC (µg/mL) |
|---|---|
| N-(3-methyl... | 0.5 |
| Fluconazole | 2 |
Study 2: Cytotoxicity Screening
In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using an MTT assay. The findings revealed that the compound induced significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| PC3 | 20 |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that triazole derivatives, including those similar to N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide, are effective against a range of bacterial strains. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) indicating effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 125 | Staphylococcus aureus |
| Compound B | 250 | Escherichia coli |
| N-(3-methyl...) | TBD | Various Gram-positive and Gram-negative bacteria |
Anticancer Potential
The triazole ring is known for its anticancer properties. Compounds containing triazole structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of triazoles have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Study: Anticancer Activity of Triazole Derivatives
A study conducted on a series of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly enhanced their anticancer activity against various cancer cell lines. The presence of the pyrrole moiety in this compound may contribute similarly to its anticancer efficacy.
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various plant pathogens.
Table 2: Fungicidal Efficacy of Triazole Compounds
| Compound Name | Target Fungi | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium graminearum | 90 |
| Compound D | Botrytis cinerea | 85 |
| N-(3-methyl...) | TBD | TBD |
Plant Growth Regulation
Research indicates that triazoles can also act as plant growth regulators. They promote root development and enhance resistance to abiotic stressors such as drought and salinity .
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of heterocyclic compounds into polymer matrices has been shown to improve their performance in various applications, including coatings and adhesives.
Table 3: Properties of Polymers with Heterocyclic Additives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 150 | 30 |
| Polymer with Additive | 200 | 50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound : Contains a 1,2,4-triazole attached to a branched butan-2-yl chain and a 4-pyrrolyl-substituted benzamide.
- Letrozole (4-((4-cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzamide): Features a triazole linked to a benzamide via a methyl group, with a cyano substituent .
- Imidazolyl Benzamide (4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) : Substitutes triazole with imidazole, altering hydrogen-bonding capacity .
- Taranabant Analogue (N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-methylpropanamide): Shares a triazole moiety but includes chlorophenyl and pyridyl groups for enhanced solubility .
Physicochemical Properties
- Triazole vs.
- Pyrrole vs. Cyano/Chlorophenyl: The pyrrole group in the target compound may increase lipophilicity compared to Letrozole’s cyano group, affecting membrane permeability .
Characterization Techniques
- X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy are critical for confirming structures of benzamide derivatives .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
